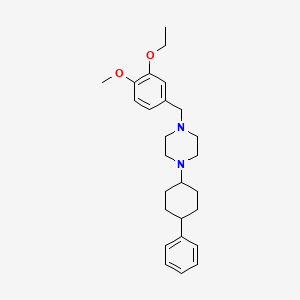

1-(3-ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine

Description

1-(3-Ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative featuring a 3-ethoxy-4-methoxybenzyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position. Its design aligns with strategies to enhance lipophilicity and receptor-binding versatility, common in piperazine-based drug discovery .

Properties

IUPAC Name |

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O2/c1-3-30-26-19-21(9-14-25(26)29-2)20-27-15-17-28(18-16-27)24-12-10-23(11-13-24)22-7-5-4-6-8-22/h4-9,14,19,23-24H,3,10-13,15-18,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUNPVCMTRJRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Core Structural Variations

The compound’s uniqueness lies in its dual substitution pattern:

- N1 substituent : The 3-ethoxy-4-methoxybenzyl group introduces electron-donating alkoxy groups, modulating electronic properties and steric bulk.

- N4 substituent : The 4-phenylcyclohexyl group combines a rigid cyclohexane ring with a phenyl group, enhancing hydrophobic interactions compared to linear alkyl or arylpiperazine derivatives.

Key analogues and their distinguishing features (Table 1):

Pharmacological and Biochemical Comparisons

- Cytotoxicity : Derivatives like 1-(4-chlorobenzhydryl)piperazine () exhibit potent cytotoxicity (IC50: 2–10 μM) against liver, breast, and colon cancer lines. The target compound’s 4-phenylcyclohexyl group may confer similar or enhanced activity due to increased membrane permeability, though experimental validation is needed .

- Receptor Affinity : Compounds with arylalkyl N4 substituents (e.g., 3-phenylpropyl in GBR-12909) show high affinity for neurotransmitter transporters (e.g., dopamine, serotonin). The target’s 4-phenylcyclohexyl group may similarly target GPCRs or ion channels but with distinct selectivity .

- Enzyme Inhibition : Analogues like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives () inhibit BACE1 (IC50: ~20 mM), suggesting that bulky N4 groups (e.g., 4-phenylcyclohexyl) could enhance binding to large enzymatic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.